molecular formula C12H23NO3 B594682 N-BOC-3-(Propoxymethyl)azetidine CAS No. 1373233-10-3

N-BOC-3-(Propoxymethyl)azetidine

Cat. No.: B594682
CAS No.: 1373233-10-3
M. Wt: 229.32
InChI Key: GCLSVSPWOKBAEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-3-(Propoxymethyl)azetidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-BOC-3-(Propoxymethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various azetidine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-BOC-3-(Propoxymethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. This strain makes the compound more reactive and allows it to participate in various chemical reactions. The nitrogen atom in the azetidine ring can act as a nucleophile, facilitating reactions with electrophiles .

Properties

IUPAC Name

tert-butyl 3-(propoxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-5-6-15-9-10-7-13(8-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLSVSPWOKBAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742955
Record name tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-10-3
Record name tert-Butyl 3-(propoxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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